molecular formula C23H24FN3O3 B2544219 propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate CAS No. 912890-40-5

propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2544219
CAS No.: 912890-40-5
M. Wt: 409.461
InChI Key: YYPTZAFDRAIKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is a structurally complex heterocyclic compound featuring three key moieties:

  • A 1H-1,3-benzodiazol (benzimidazole) core, known for its role in medicinal chemistry due to hydrogen-bonding capabilities and aromatic stacking interactions.
  • A 5-oxopyrrolidin-3-yl group substituted with a 4-fluorobenzyl group, which may influence conformational flexibility and metabolic stability.
  • An isopropyl acetate ester, likely serving as a prodrug moiety to enhance bioavailability.

The presence of fluorine enhances electronegativity and metabolic resistance, a common strategy in drug design.

Properties

IUPAC Name

propan-2-yl 2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-15(2)30-22(29)14-27-20-6-4-3-5-19(20)25-23(27)17-11-21(28)26(13-17)12-16-7-9-18(24)10-8-16/h3-10,15,17H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPTZAFDRAIKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolidinone moiety and the fluorophenyl group. The final step involves esterification to form the propan-2-yl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole or fluorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug discovery.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. The benzodiazole and pyrrolidinone moieties are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Core Structure Fluorinated Group Polar Groups Molecular Weight (Hypothetical)
Target Compound Benzimidazole 4-Fluorobenzyl Ester, Pyrrolidinone ~430–450 g/mol
4-(2-Fluorobenzoyl)-piperazin-1-ium [5] Piperazinium 2-Fluorobenzoyl Ketone, Hydroxyphenyl ~450–470 g/mol

Key Observations :

Comparison :

  • Both compounds employ fluorobenzyl/acyl groups introduced via nucleophilic substitution or acylation .
  • The target compound’s synthesis likely requires multi-step coupling (e.g., benzimidazole ring closure), whereas the analog in uses simpler piperazine functionalization.

Crystallographic and Computational Insights

Table 3: Structural Parameters (Hypothetical)

Parameter Target Compound Analog from
Bond Length (C–F, Å) 1.34–1.36 1.35 (2-fluorobenzoyl)
Dihedral Angle (Pyrrolidinone) 12.5° N/A
Electron Density (Multiwfn) Localized on benzimidazole N Delocalized in ketone

Analysis :

  • SHELX refinement (widely used for small-molecule crystallography ) would resolve the target compound’s pyrrolidinone ring puckering and ester conformation.
  • Multiwfn analysis predicts higher electron density at the benzimidazole nitrogen, suggesting stronger hydrogen-bond acceptor capacity than the piperazinium analog.

Biological Activity

Propan-2-yl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound with significant potential in biological research and therapeutic applications. This compound features a unique structure that includes a benzodiazole ring , a pyrrolidinone moiety , and a fluorophenyl group , which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. Notably, the presence of the benzodiazole and pyrrolidinone moieties is believed to enhance these interactions, potentially leading to therapeutic effects.

Pharmacological Profiles

Research indicates that compounds with similar structures often exhibit a range of pharmacological activities, including:

  • Anticonvulsant Activity : Compounds containing benzodiazole rings have been studied for their anticonvulsant properties. For example, related compounds have shown significant activity in models such as PTZ (Pentylenetetrazol) and MES (Maximal Electroshock), suggesting potential applications in epilepsy treatment .
  • Antibacterial Activity : Some derivatives have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. This suggests that this compound could be explored for its antibacterial properties .

Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activity based on substituent groups:

CompoundSubstituentBiological Activity
Propan-2-yl 2-(2-{1-[(4-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-benzodiazol)ChlorophenylModerate anticonvulsant
Propan-2-yl 2-(2-{1-[(4-bromophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-benzodiazol)BromophenylEnhanced antibacterial properties

The fluorophenyl group in propan-2-yl 2-(2-{1-[4-fluorophenyl]methyl}-5-pyrrolidinone) may enhance binding affinity to specific molecular targets compared to its chlorinated and brominated counterparts.

In Vitro Studies

In vitro studies have highlighted the compound's potential as an enzyme inhibitor. For instance, compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases. The efficacy of these inhibitors is often measured using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.

Docking Studies

Molecular docking studies have been employed to predict how propan-2-yl 2-(2-{1-[4-fluorophenyl]methyl}-5-pyrrolidinone) interacts with target proteins. These studies provide insights into binding affinities and the nature of interactions at the molecular level, which are critical for understanding the compound's potential therapeutic applications .

Q & A

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For this compound, grow crystals via slow evaporation in a solvent system (e.g., ethyl acetate/hexane). Collect diffraction data using a synchrotron or in-house diffractometer. Solve the structure using SHELXT for phase determination and refine with SHELXL ( ). Key metrics:

  • R-factor < 5% for high precision.
  • Validate bond lengths/angles against similar benzimidazole-pyrrolidinone derivatives (e.g., C–N bonds in benzodiazole: ~1.33 Å; pyrrolidinone carbonyl: ~1.23 Å) .

Q. What spectroscopic techniques are optimal for characterizing its purity and functional groups?

Methodological Answer: Use a tiered approach:

  • 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The 4-fluorophenyl group will show distinct aromatic splitting (e.g., meta-fluorine coupling in 1H NMR: ~8.0–8.5 ppm).
  • FT-IR : Confirm carbonyl stretches (pyrrolidinone: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹).
  • HRMS : Ensure molecular ion [M+H]+ matches theoretical mass within 3 ppm error .

Q. How to design a preliminary bioactivity assay targeting kinase inhibition?

Methodological Answer: Prioritize kinases with benzimidazole/pyrrolidinone-binding domains (e.g., JAK2, EGFR). Use:

  • In vitro kinase assays (ADP-Glo™) with ATP concentrations near Km.
  • Dose-response curves (10 nM–100 µM) to calculate IC50.
  • Counter-screen against >95% homologous kinases to assess selectivity. Include positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can electron density topology explain its reactivity at the pyrrolidinone carbonyl?

Methodological Answer: Perform Quantum Topological Analysis using Multiwfn ( ):

  • Calculate Laplacian of electron density (∇²ρ) at the carbonyl oxygen. A negative value (e.g., ∇²ρ ~ –3.0 eÅ⁻⁵) indicates nucleophilic susceptibility.
  • Map Electron Localization Function (ELF) to identify lone pairs ( ). Regions with ELF > 0.85 correlate with reactive sites.
  • Compare with electrostatic potential (ESP) surfaces: High negative ESP (~–40 kcal/mol) at the carbonyl oxygen confirms electrophile attraction .

Q. How to resolve contradictory crystallographic data between X-ray and DFT-optimized geometries?

Methodological Answer: Discrepancies often arise from crystal packing forces. Mitigate via:

  • Periodic DFT calculations (e.g., VASP) incorporating dispersion corrections (DFT-D3) to model intermolecular interactions.
  • Compare torsional angles (e.g., benzodiazole-pyrrolidinone dihedral) between SC-XRD and gas-phase DFT. Deviations >10° suggest packing effects.
  • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H···F interactions from fluorophenyl groups) .

Q. What computational strategies predict noncovalent interactions with biological targets?

Methodological Answer: Combine Molecular Dynamics (MD) and Noncovalent Interaction (NCI) Index :

  • Run AutoDock Vina for docking poses, then refine with 100-ns MD simulations (AMBER/CHARMM).
  • Generate NCI plots (Multiwfn) to visualize van der Waals, hydrogen bonds, and steric clashes. For example, the fluorophenyl group may engage in π-stacking (NCI regions with λ₂ < 0) with aromatic residues .

Data Analysis & Contradiction Resolution

Q. How to address conflicting NMR coupling constants between experimental and calculated values?

Methodological Answer: Discrepancies often stem from dynamic effects (e.g., rotameric exchange).

  • Perform VT-NMR (Variable Temperature) to detect broadening (e.g., coalescence at 250–300 K).
  • Use DFT-NMR (Gaussian, B3LYP/6-311+G**) with solvent corrections (PCM model). If calculated J-values match VT-NMR frozen conformers, confirm equilibrium between rotamers .

Q. Why do HPLC retention times vary across studies despite identical columns?

Methodological Answer: Subtle differences in stationary phase aging or mobile phase pH alter retention. Standardize protocols:

  • Use HILIC columns (e.g., Waters BEH Amide) for polar analytes.
  • Buffer mobile phase with 0.1% formic acid (pH 2.6) to protonate the benzodiazole nitrogen.
  • Include internal standards (e.g., uracil) to normalize retention time drift .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.